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(2-Chloro-6-fluoropyridin-4-yl)methanol

Cat. No.: B11806619
M. Wt: 161.56 g/mol
InChI Key: WZMLZJOCPVHYLD-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are a cornerstone of modern synthetic chemistry, serving as pivotal intermediates in the production of a vast array of pharmaceuticals and agrochemicals. The introduction of halogen atoms onto the pyridine ring can dramatically alter the molecule's biological activity and physicochemical properties. The carbon-halogen bond provides a reactive handle for a variety of cross-coupling reactions, nucleophilic substitutions, and other transformations, enabling the construction of complex molecular architectures.

The synthesis of specifically substituted halopyridines can be challenging due to the inherent electronic nature of the pyridine ring, which can deactivate it towards certain electrophilic substitutions. Consequently, the development of regioselective halogenation methods is an active area of research.

Structural Significance of the Pyridylmethanol Moiety in Organic Synthesis

The pyridylmethanol moiety is a key structural feature found in numerous biologically active compounds. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into a variety of other functional groups. This versatility allows for the facile elaboration of the molecule, making it a valuable synthon for drug discovery and development. For instance, the pyridylmethanol core is present in various kinase inhibitors and other therapeutic agents.

The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction in many biological systems. The ability to modify the substituents on the pyridine ring, as in the case of (2-Chloro-6-fluoropyridin-4-yl)methanol, allows for the fine-tuning of the molecule's electronic and steric properties to optimize its interaction with biological targets.

Overview of Current Research Trends on this compound and its Analogs

Current research involving this compound and its analogs is largely focused on their application as intermediates in the synthesis of novel bioactive molecules. The unique substitution pattern of this compound makes it a desirable starting material for the preparation of targeted libraries of compounds for high-throughput screening in drug discovery programs.

Research efforts are often directed towards the development of efficient and scalable synthetic routes to these halogenated pyridylmethanols. A significant trend is the use of these intermediates in the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs. nih.gov The 2-chloro-6-fluoro substitution pattern is particularly interesting as it allows for selective functionalization at either the 2- or 6-position, providing a pathway to a diverse range of derivatives. For example, related 2-chloro-6-substituted pyridine derivatives are utilized in the synthesis of potent dual Src/Abl kinase inhibitors. nih.gov

While specific research exclusively focused on this compound is not extensively published in peer-reviewed journals, its availability from commercial suppliers and its inclusion in patent literature for the synthesis of complex molecules indicate its growing importance as a specialized building block. The synthesis of a structurally similar compound, (2-fluoro-6-(trifluoromethyl)pyridin-3-yl)methanol, has been detailed in patent literature, suggesting that similar synthetic strategies could be employed for the preparation of this compound. spectrabase.com This involves the use of strong bases like n-butyllithium to effect directed ortho-metalation followed by reaction with an appropriate electrophile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClFNO B11806619 (2-Chloro-6-fluoropyridin-4-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5ClFNO

Molecular Weight

161.56 g/mol

IUPAC Name

(2-chloro-6-fluoropyridin-4-yl)methanol

InChI

InChI=1S/C6H5ClFNO/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2

InChI Key

WZMLZJOCPVHYLD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1F)Cl)CO

Origin of Product

United States

Chemical Transformations and Derivative Design of 2 Chloro 6 Fluoropyridin 4 Yl Methanol

Reactivity of the Pyridylmethanol Core

The reactivity of (2-Chloro-6-fluoropyridin-4-yl)methanol is characterized by two primary sites of chemical activity: the methanol (B129727) group at the 4-position and the halogen substituents on the pyridine (B92270) ring. These features allow for a range of chemical modifications, making it a versatile building block.

Functional Group Interconversions at the Methanol Moiety

The hydroxymethyl group (-CH₂OH) is a key functional handle that can be readily converted into other functionalities, providing a pathway to a variety of derivatives. Standard organic transformations can be applied to this moiety, often with high efficiency. For instance, the primary alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid, which are valuable intermediates for further reactions such as imine formation, Wittig reactions, or amide couplings.

Conversely, the related 2-chloropyridine-4-carboxylic acid esters can be reduced to the pyridylmethanol. A common method involves the use of reducing agents like sodium borohydride, often in the presence of a catalyst such as lithium chloride or zinc chloride to enhance the reducing power of the borohydride. google.com The conversion of the methanol group to a good leaving group, such as a tosylate or a halide, facilitates nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups.

Table 1: Potential Functional Group Interconversions at the Methanol Moiety

Starting Functional Group Reagents/Conditions Product Functional Group
-CH₂OH (Alcohol) PCC, DMP, or Swern oxidation -CHO (Aldehyde)
-CH₂OH (Alcohol) KMnO₄, Jones reagent -COOH (Carboxylic Acid)
-CH₂OH (Alcohol) SOCl₂, PBr₃ -CH₂X (Alkyl Halide)
-CH₂OH (Alcohol) TsCl, pyridine -CH₂OTs (Tosylate)

Halogen-Directed Reactivity on the Pyridine Ring

The pyridine ring of this compound is rendered electron-deficient by the electronegative nitrogen atom. This effect is amplified by the presence of the electron-withdrawing chloro and fluoro substituents at the 2- and 6-positions, respectively. Consequently, the ring is highly activated towards nucleophilic aromatic substitution (SNAr). uoanbar.edu.iq

The positions ortho and para to the ring nitrogen (C2, C4, and C6) are the most electron-deficient and therefore the most susceptible to nucleophilic attack. uoanbar.edu.iq In SNAr reactions on halo-pyridines, the rate of substitution is influenced by the nature of the halogen, with fluoride (B91410) being a significantly better leaving group than chloride. nih.gov This differential reactivity is due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex formed during the nucleophilic attack. nih.govresearchgate.net This principle suggests that nucleophilic substitution on this compound would likely occur preferentially at the 6-position (C-F) over the 2-position (C-Cl) under controlled conditions.

Synthesis of Substituted Pyridine Derivatives

The inherent reactivity of the halogens on the pyridine ring allows for the strategic synthesis of a wide range of substituted pyridine derivatives through selective functionalization and further elaboration of the molecular scaffold.

Selective Functionalization of the Pyridine Ring

The distinct reactivity of the chloro and fluoro substituents enables selective functionalization of the pyridine ring. Nucleophilic aromatic substitution reactions can be directed to selectively replace one of the halogens. By choosing appropriate nucleophiles and reaction conditions, various functional groups, including amines, ethers, and thioethers, can be introduced onto the pyridine core. youtube.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer another powerful tool for selective C-C bond formation. mdpi.commdpi.com These reactions typically show high selectivity for the substitution of chlorine over fluorine in heteroaromatic systems. Therefore, Suzuki coupling on this compound with various boronic acids would be expected to selectively occur at the 2-position, allowing for the introduction of aryl, heteroaryl, or alkyl groups. researchgate.net

Table 2: Regioselectivity in Common Transformations

Reaction Type Position of Primary Reactivity Typical Reagents Product Type
Nucleophilic Aromatic Substitution (SNAr) C6-F Amines, Alkoxides, Thiolates 6-substituted-2-chloropyridine

Elaboration of the this compound Scaffold into Diverse Chemical Entities

The this compound scaffold serves as a versatile starting point for the construction of more elaborate chemical entities. Through a combination of reactions targeting the methanol moiety and the halogenated ring, a diverse library of compounds can be generated.

For example, a synthetic sequence could begin with a Suzuki coupling at the 2-position to introduce a desired aryl group. google.com Subsequently, the methanol group at the 4-position could be oxidized to an aldehyde, which can then undergo further reactions. Finally, the fluorine at the 6-position could be displaced by a nucleophile to install another point of diversity. This step-wise approach allows for the systematic construction of highly functionalized pyridine derivatives with precise control over the substitution pattern. Such strategies are fundamental in fields like medicinal chemistry for the exploration of structure-activity relationships. nih.gov

Formation of Complex Heterocyclic Systems Utilizing this compound as a Building Block

Beyond simple substitutions, this compound is a valuable building block for the synthesis of complex, fused heterocyclic systems. researchgate.netsigmaaldrich.com The di-halogenated nature of the pyridine ring is key to this application.

By employing dinucleophiles, such as 1,2- or 1,3-bis-nucleophiles (e.g., hydrazine (B178648), ethylenediamine, catechol), it is possible to displace both the chloro and fluoro substituents in a sequential or one-pot reaction to form new heterocyclic rings fused to the pyridine core. researchgate.net For instance, reaction with a hydrazine derivative could potentially lead to the formation of a pyridopyridazine (B8481360) system. Similarly, reaction with a dinucleophile like 2-aminophenol (B121084) could result in the formation of a pyridoxazine ring system. The ability to use fluorinated building blocks in this manner is a powerful strategy for accessing novel and complex fluoroalkyl-substituted N, S, and O-heterocycles. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 2 Chloro 6 Fluoropyridin 4 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For (2-Chloro-6-fluoropyridin-4-yl)methanol, both ¹H and ¹³C NMR would provide critical information regarding the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton. The electron-withdrawing effects of the chlorine and fluorine atoms, as well as the nitrogen atom in the pyridine (B92270) ring, will influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region.

Based on the analysis of similar substituted pyridines, the following assignments can be predicted. The two aromatic protons on the pyridine ring are expected to appear as distinct signals due to their different electronic environments. The proton at position 3 would likely be a doublet, coupled to the fluorine atom at position 6, while the proton at position 5 would also be a doublet, with a smaller coupling constant. The methylene protons of the -CH₂OH group would likely appear as a singlet, or a doublet if coupled to the hydroxyl proton, typically in the range of 4.5-5.0 ppm. The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. For this compound, five distinct signals are expected for the pyridine ring carbons and one for the methylene carbon. The carbons attached to the electronegative chlorine and fluorine atoms (C2 and C6) would be significantly deshielded and appear at lower field. The carbon bearing the hydroxymethyl group (C4) would also be influenced by the oxygen atom. The remaining two pyridine carbons (C3 and C5) would resonate at higher field. The methylene carbon of the hydroxymethyl group is expected to appear in the range of 60-70 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H3~7.3-7.5 (d)~110-120
H5~7.1-7.3 (d)~115-125
-CH₂OH~4.7 (s)~60-65
-OHVariable (broad s)-
C2-~150-160 (d, JC-F)
C3-~110-120
C4-~155-165
C5-~115-125
C6-~160-170 (d, JC-F)

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis (e.g., HR-ESI-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): HR-ESI-MS would be employed to accurately determine the molecular weight of this compound. The calculated monoisotopic mass is 161.0094 g/mol . HR-ESI-MS can measure this with high precision, typically to within a few parts per million (ppm), which provides strong evidence for the elemental formula C₆H₅ClFNO.

LC-MS: Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing the purity of the compound and identifying any potential impurities. The mass spectrometer can be operated in scan mode to obtain the mass spectrum of the eluting peaks or in selected ion monitoring (SIM) mode for enhanced sensitivity in detecting the target compound.

The fragmentation pattern in the mass spectrum can provide structural information. For this compound, common fragmentation pathways would likely involve the loss of the hydroxymethyl group (-CH₂OH), water (H₂O), chlorine (Cl), or fluorine (F) atoms. The relative abundance of these fragment ions can help to confirm the proposed structure.

Table 2: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular FormulaC₆H₅ClFNO
Calculated Monoisotopic Mass161.0094 u
Expected [M+H]⁺ Ion162.0172 m/z
Potential Fragment Ions (m/z)[M-H₂O]⁺, [M-CH₂OH]⁺, [M-Cl]⁺, [M-F]⁺

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for determining the purity of a chemical compound and for its isolation and purification.

HPLC and UPLC are the most widely used techniques for the purity assessment of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method would be suitable. This typically involves a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The compound would be detected using a UV detector, likely at a wavelength where the pyridine ring exhibits strong absorbance (around 254 nm). UPLC, with its smaller particle size columns, can provide faster analysis times and higher resolution compared to traditional HPLC.

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. While this compound has a hydroxyl group that may reduce its volatility and cause peak tailing, it could potentially be analyzed by GC, possibly after derivatization to a more volatile silyl (B83357) ether. A non-polar or medium-polarity capillary column would likely be used, and detection could be achieved with a flame ionization detector (FID) or a mass spectrometer (GC-MS).

For the purification of this compound on a larger scale, preparative chromatography is employed. Preparative HPLC, using a larger column and higher flow rates than analytical HPLC, can be used to isolate the pure compound from reaction mixtures or to separate it from impurities. Flash chromatography, a lower-pressure technique using a silica (B1680970) gel stationary phase and an organic solvent system as the mobile phase, is another common method for purification. The choice of solvent system is typically guided by preliminary analysis using thin-layer chromatography (TLC).

Vibrational Spectroscopy for Functional Group Identification (e.g., FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would show characteristic absorption bands for the various functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibration would likely appear in the 1000-1200 cm⁻¹ region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations would appear in the fingerprint region, typically below 1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The pyridine ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the ring would be a particularly intense band. The C-Cl and C-F bonds may also give rise to characteristic Raman signals.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
O-H Stretch3200-3600 (broad)Weak
Aromatic C-H Stretch3000-3100Strong
Pyridine Ring (C=C, C=N) Stretch1400-1600Strong
C-O Stretch1000-1200Medium
C-F Stretch1100-1300Medium
C-Cl Stretch600-800Strong

Electronic Spectroscopy (UV-Vis) and Charge Transfer Complex Analysis

The electronic absorption spectrum of a molecule is dictated by the electronic transitions that can occur upon absorption of ultraviolet or visible light. For heteroaromatic systems like pyridine derivatives, these transitions primarily involve n→π* and π→π* transitions. The substituents on the pyridine ring, in this case, a chloro, a fluoro, and a methanol group, are expected to influence the energy of these transitions, leading to shifts in the absorption maxima (λmax).

In the case of this compound, the lone pairs of electrons on the nitrogen atom and the oxygen of the methanol group can participate in n→π* transitions. The π system of the pyridine ring gives rise to π→π* transitions. Halogen substituents can have a complex effect due to their inductive electron-withdrawing and resonance electron-donating properties, which can cause shifts in the absorption bands.

Table 1: Expected UV-Vis Absorption Characteristics of this compound

Transition Type Expected Wavelength Range (nm) Notes
n→π* 270-300 This transition involves the promotion of a non-bonding electron to an anti-bonding π* orbital. It is typically of lower intensity.
π→π* 200-270 These transitions are generally of higher intensity and involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital.

Note: This table is predictive and not based on published experimental data for the specific compound.

Charge transfer complex analysis involves the interaction of an electron donor with an electron acceptor, leading to the formation of a new absorption band. While this compound could potentially act as an electron donor in the presence of a strong acceptor, no studies detailing such charge transfer complexes have been reported.

Other Advanced Analytical Techniques (e.g., Powder X-ray Diffraction (PXRD))

Powder X-ray Diffraction (PXRD) is a powerful technique for the characterization of crystalline solids. The resulting diffraction pattern is a unique fingerprint of a specific crystalline phase and provides information about the crystal structure, including unit cell dimensions.

As of the latest literature review, a crystal structure for this compound has not been deposited in crystallographic databases, and no PXRD studies have been published. Therefore, no experimental PXRD data, such as a peak table or a diffractogram, is available for this compound. A hypothetical PXRD analysis would yield a set of diffraction peaks (2θ values) and corresponding intensities, which could be used for phase identification and purity assessment.

Table 2: Hypothetical PXRD Data Representation for this compound

2θ (degrees) d-spacing (Å) Relative Intensity (%)
Data Not Available Data Not Available Data Not Available

Note: This table is for illustrative purposes only, as no experimental PXRD data has been reported for this compound.

Computational Chemistry and Theoretical Investigations of 2 Chloro 6 Fluoropyridin 4 Yl Methanol

Density Functional Theory (DFT) Applications in Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. researchgate.net It allows for the calculation of a wide range of molecular properties by approximating the complex many-electron wavefunction with the simpler electron density.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G**, the coordinates of the atoms are adjusted until a minimum on the potential energy surface is located. nih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecular architecture. semanticscholar.org

For a flexible molecule like (2-Chloro-6-fluoropyridin-4-yl)methanol, which has a rotatable hydroxymethyl group, conformational analysis is essential. This involves identifying all stable conformers (rotational isomers) and calculating their relative energies. nih.gov Such analysis reveals the preferred spatial arrangement of the molecule and the energy barriers between different conformations, which is critical for understanding its interactions and reactivity. cwu.edu

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, with its energy level indicating the molecule's electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's behavior. semanticscholar.org A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity, low kinetic stability, and high polarizability. nih.govnih.gov A large energy gap implies higher stability and lower reactivity. semanticscholar.org These parameters, along with related electronic properties, can be calculated using DFT and Time-Dependent DFT (TD-DFT). nih.gov

ParameterDefinitionSignificance in Chemical Reactivity
EHOMOEnergy of the Highest Occupied Molecular OrbitalRepresents the ability to donate an electron; related to nucleophilicity. youtube.com
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron; related to electrophilicity. youtube.com
Energy Gap (ΔE)ΔE = ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. semanticscholar.orgnih.gov
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. Hard molecules have large energy gaps. semanticscholar.org
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness. Soft molecules are more reactive. nih.gov

A Molecular Electrostatic Potential (MESP) map is a visual tool that illustrates the charge distribution within a molecule. nih.gov It is generated by plotting the electrostatic potential on the surface of the molecule's electron density. The MESP map uses a color scale to identify regions of varying charge: electron-rich areas, which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions, prone to nucleophilic attack, are colored blue. nih.govmalayajournal.org This analysis is invaluable for predicting how a molecule will interact with other reagents. nih.gov

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by translating the complex calculated wavefunction into localized bonds, lone pairs, and antibonding orbitals, which align with Lewis structures. wisc.eduwisc.edu NBO analysis is used to study intramolecular interactions, such as hyperconjugation and charge delocalization. nih.gov It quantifies the energy of these "donor-acceptor" interactions between filled (donor) and empty (acceptor) orbitals, providing deep insight into the electronic factors that stabilize the molecule.

DFT calculations are highly effective in predicting various spectroscopic parameters. For instance, vibrational frequencies corresponding to FT-IR and FT-Raman spectra can be computed to help assign experimental peaks to specific molecular motions. researchgate.net Furthermore, the gauge-independent atomic orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), which can be compared with experimental data to confirm the molecular structure. researchgate.net

Charge transfer characteristics within the molecule are investigated through analysis of its electronic transitions, often calculated using TD-DFT. scirp.orgscirp.org The promotion of an electron from the HOMO to the LUMO is a fundamental electronic transition. scirp.org The analysis of the orbitals involved in such transitions reveals the nature of the charge transfer, for example, whether it is a π-π* or n-π* transition. scirp.orgscirp.org

Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., SNAr Transition State Calculations)

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the entire potential energy surface of a chemical reaction. For a compound like this compound, a key reaction pathway to investigate is Nucleophilic Aromatic Substitution (SNAr), which is common for halogenated pyridines. rsc.org

Using DFT, it is possible to calculate the geometries and energies of the reactants, any intermediates (such as a Meisenheimer complex), the transition states, and the final products. rsc.org Locating the transition state—the highest energy point along the reaction coordinate—is particularly important, as its energy determines the activation energy of the reaction. A lower activation energy implies a faster reaction rate. These calculations provide a detailed, step-by-step understanding of the reaction's progress and kinetics that can be difficult to obtain experimentally. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a statistical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. The "structure" is represented by a set of numerical values known as molecular descriptors.

For this compound, descriptors can be derived from the DFT calculations discussed previously. These can include electronic parameters (e.g., HOMO and LUMO energies, dipole moment, atomic charges), steric parameters (e.g., molecular volume), and topological indices. By building a mathematical model that links these descriptors to an observed reactivity for a set of related pyridine (B92270) compounds, it becomes possible to predict the reactivity of new, untested molecules in the same class. This approach is highly efficient for screening large libraries of compounds and for designing molecules with desired reactivity profiles.

Despite a thorough search for computational chemistry and theoretical investigations focusing on this compound, no specific molecular docking studies for this compound were found in the available literature. Research into the molecular interactions and binding affinities of this particular molecule with protein targets does not appear to be published.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. These studies provide valuable insights into binding energies, specific amino acid interactions, and the conformational changes that may occur upon binding.

While molecular docking studies have been conducted on structurally related compounds, such as other 2-chloro-pyridine derivatives, the unique substitution pattern of this compound—with both a chloro and a fluoro group flanking the nitrogen atom and a methanol (B129727) group at the 4-position—would result in a distinct electronic and steric profile. Therefore, extrapolating findings from other molecules would not provide an accurate representation of the molecular interactions of the subject compound.

The absence of specific molecular docking data for this compound means that a detailed analysis of its potential biological targets and binding modes cannot be provided at this time. Consequently, data tables illustrating binding affinities, interacting residues, and hydrogen bond distances cannot be generated. Further computational research would be required to elucidate the molecular interaction profile of this compound.

Research Applications in Chemical Sciences

Role as Synthetic Intermediates in Pharmaceutical Research

In the realm of pharmaceutical research, (2-Chloro-6-fluoropyridin-4-yl)methanol serves as a crucial starting material for the development of novel therapeutic agents. Its structural features are particularly suited for the synthesis of enzyme inhibitors and for expanding the diversity of chemical scaffolds available to medicinal chemists.

The synthesis of potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. This compound and its close analogs are instrumental in the preparation of complex molecules that can modulate the activity of key enzymes implicated in various diseases. For instance, derivatives of this compound are utilized in the synthesis of RAF inhibitors, which are a class of targeted cancer therapeutics. The pyridine (B92270) moiety can serve as a core scaffold to which other functional groups are attached to achieve specific binding interactions with the target enzyme. acs.orgnih.gov

A general synthetic strategy might involve the conversion of the hydroxymethyl group to a more reactive species, such as a halide, followed by coupling reactions to introduce larger molecular fragments. The chloro and fluoro substituents on the pyridine ring can also be modified or can influence the reactivity of the molecule in subsequent synthetic steps, ultimately contributing to the final biological activity of the target compound.

Table 1: Examples of Bioactive Molecules Derived from Related Pyridine Scaffolds

Compound Class Target Therapeutic Area
RAF Inhibitors B-Raf/C-Raf Kinases Oncology

This table is illustrative and based on the applications of similar pyridine-based scaffolds.

The concept of scaffold diversity is central to medicinal chemistry, as it allows for the exploration of a wider chemical space in the search for new drugs. The pyridine ring is considered a "privileged scaffold" due to its presence in numerous bioactive compounds and its ability to engage in various biological interactions. mdpi.com this compound provides a valuable starting point for the creation of novel and diverse molecular scaffolds.

Chemists can leverage the different reactive sites on the molecule to generate libraries of compounds with distinct three-dimensional shapes and electronic properties. For example, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further functionalization. The chloro and fluoro groups can be subjected to nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents. This versatility enables the systematic modification of the pyridine core, leading to the discovery of new chemical entities with improved potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov

Contributions to Agrochemical Development

The pyridine heterocycle is a key structural motif in many commercially successful agrochemicals. semanticscholar.org The unique physicochemical properties conferred by the pyridine ring, often enhanced by halogen substitution, contribute to the biological efficacy and metabolic stability of these compounds.

This compound serves as a valuable building block for the synthesis of next-generation crop protection agents. The combination of chloro and fluoro substituents on the pyridine ring is a common feature in many modern insecticides and herbicides. These halogens can enhance the biological activity of the molecule and improve its resistance to metabolic degradation in the target organism and the environment.

The synthesis of such agrochemicals often involves the elaboration of the hydroxymethyl group and/or the displacement of the chloro or fluoro substituents to build the final complex structure. For example, related chloropyridine derivatives are key intermediates in the production of aryloxyphenoxypropionate herbicides, which are a class of compounds that inhibit the enzyme acetyl-CoA carboxylase in grasses. researchgate.net

The development of new agrochemical scaffolds is essential to overcome the challenges of resistance development in pests and weeds and to meet the increasing demand for more environmentally benign crop protection solutions. The structural and electronic properties of this compound make it an attractive starting point for the design of novel agrochemical scaffolds.

By systematically modifying the substituents on the pyridine ring, chemists can fine-tune the biological activity and selectivity of the resulting compounds. This approach, often guided by computational modeling and structure-activity relationship (SAR) studies, can lead to the discovery of new modes of action and the development of crop protection agents with improved performance and safety profiles. The trifluoromethylpyridine moiety, for instance, is a key component in a number of modern agrochemicals, highlighting the importance of fluorinated pyridine scaffolds in this field. semanticscholar.org

Potential Applications in Advanced Materials Science (e.g., Non-Linear Optical Properties)

While the primary applications of this compound have been in the life sciences, its unique electronic structure also suggests potential for use in advanced materials science. The combination of an electron-withdrawing pyridine ring with halogen substituents can give rise to interesting photophysical properties, including non-linear optical (NLO) behavior.

NLO materials are of great interest for applications in telecommunications, optical information processing, and other advanced technologies. The NLO response of a molecule is related to its ability to polarize in the presence of a strong electric field, a property that is often enhanced in molecules with a high degree of charge asymmetry. Research on related organic compounds, such as 4-aminopyridinium (B8673708) 2-chloro-5-nitrobenzoate, has demonstrated significant NLO properties. researchgate.net While specific studies on this compound in this area are not widely reported, the structural similarities to known NLO materials suggest that it could be a promising candidate for further investigation and development in this field. ymerdigital.comresearchgate.net

Table 2: Compound Names Mentioned

Compound Name
This compound

Utility as Probes for Biological Systems and Mechanistic Studies

This compound and its derivatives represent a class of chemical entities with significant potential for development as molecular probes to investigate biological systems and elucidate mechanistic pathways. While direct studies featuring this compound as a probe are not extensively documented in publicly available literature, the utility of the core pyridinylmethanol scaffold in designing probes for various biological targets is well-established. This section will explore the potential applications of this compound as a molecular probe by drawing parallels with structurally related compounds that have been successfully employed in biological and mechanistic studies.

The strategic incorporation of halogen atoms, such as chlorine and fluorine, onto the pyridine ring can significantly influence the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. These features are highly desirable in the design of molecular probes, as they can lead to improved target specificity and better imaging or detection characteristics.

A prominent application of pyridinylmethanol derivatives as biological probes is in the field of in vivo imaging, particularly Positron Emission Tomography (PET). PET is a powerful, non-invasive imaging technique that allows for the quantitative visualization of biological processes at the molecular level. This is achieved through the use of radiolabeled probes, known as radiotracers, which are designed to bind to specific biological targets, such as receptors or enzymes.

An illustrative example of the pyridinylmethanol scaffold's utility in PET probe development is the synthesis of a high-affinity and selective pyridine analog for the cannabinoid type 2 (CB2) receptor. The CB2 receptor is a key target in the endocannabinoid system and is implicated in various physiological and pathological processes, including inflammation and neuropathic pain. The development of a PET radiotracer for the CB2 receptor would enable researchers to study its distribution and density in vivo, providing valuable insights into disease mechanisms and aiding in the development of novel therapeutics.

In one such study, a promising pyridine-based ligand was radiolabeled with carbon-11 (B1219553) ([¹¹C]) to create a PET radiotracer. This radiolabeled compound demonstrated specific binding to spleen tissue, which is known to have a high density of CB2 receptors, in both in vitro autoradiography and in vivo PET studies in animal models. The successful application of this pyridine-based radiotracer highlights the potential of the pyridinylmethanol scaffold, and by extension this compound, in the development of novel imaging agents for a wide range of biological targets.

The table below summarizes the key characteristics of a representative pyridine-based PET ligand for the CB2 receptor, illustrating the type of data generated in such studies.

Compound Biological Target Radiolabel Application Key Findings
Pyridine-based Inverse AgonistCannabinoid Type 2 (CB2) ReceptorCarbon-11 ([¹¹C])PET ImagingHigh specificity for CB2 receptor in vitro and in vivo.

Beyond in vivo imaging, this compound could also serve as a foundational structure for the development of probes for in vitro mechanistic studies. For instance, by incorporating a fluorescent tag, derivatives of this compound could be used in fluorescence microscopy to visualize the subcellular localization of a target protein or in fluorescence polarization assays to study protein-ligand interactions in real-time.

Furthermore, the chloro and fluoro substituents on the pyridine ring offer versatile handles for chemical modification, allowing for the attachment of various functional groups, such as biotin (B1667282) for affinity purification of target proteins or photoaffinity labels for covalent modification and identification of binding partners. These types of probes are invaluable tools for dissecting complex biological pathways and understanding the molecular basis of drug action.

Future Research Directions and Emerging Avenues for 2 Chloro 6 Fluoropyridin 4 Yl Methanol

Development of Green and Sustainable Synthetic Routes

The synthesis of functionalized pyridines, including (2-Chloro-6-fluoropyridin-4-yl)methanol, traditionally relies on multi-step processes that can involve harsh reagents and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles to create more environmentally benign and economically viable routes. nih.gov

Key areas of development include:

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and sustainable alternative to traditional chemical catalysts. rsc.org Future research could identify or engineer enzymes capable of performing specific steps, such as the selective oxidation of a precursor methyl group to the hydroxymethyl functionality or even the entire ring formation, under mild, aqueous conditions. rsc.orgukri.org This approach can significantly reduce the need for protecting groups and hazardous reagents.

Flow Chemistry: Continuous flow reactors provide enhanced safety, efficiency, and scalability over traditional batch synthesis. purdue.edunih.gov For a molecule like this compound, a continuous flow process could enable better control over reaction parameters, minimize the formation of byproducts, and allow for the safe handling of potentially energetic intermediates. beilstein-journals.orgacs.org The integration of in-line analysis can also facilitate rapid optimization and real-time quality control. rsc.org

Sustainable Catalysts and Solvents: Research is moving towards replacing stoichiometric reagents with catalytic systems, particularly those based on earth-abundant metals or even metal-free catalysts. researchgate.netresearchgate.net The development of nanocatalysts, for instance, offers high efficiency and reusability. researchgate.net Furthermore, replacing conventional organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents is a critical goal. nih.gov Microwave-assisted synthesis is another green technique that can dramatically shorten reaction times and improve yields. nih.gov

Renewable Feedstocks: A long-term vision involves synthesizing the pyridine (B92270) core from renewable biomass-derived starting materials rather than petroleum-based sources. ukri.orgsci-hub.st Research into catalytic pathways that can convert molecules like glycerol (B35011) and ammonia (B1221849) into the pyridine scaffold represents a paradigm shift towards a truly sustainable chemical industry. kyoto-u.ac.jp

Table 1: Comparison of Conventional and Green Synthetic Approaches for Pyridine Derivatives
AspectConventional SynthesisGreen & Sustainable Synthesis
CatalystsOften uses stoichiometric, hazardous, or precious metal catalysts.Employs reusable heterogeneous catalysts (e.g., nanocatalysts), biocatalysts, or earth-abundant metal catalysts. researchgate.net
SolventsRelies on volatile and often toxic organic solvents.Prioritizes water, supercritical fluids, or bio-based solvents; explores solvent-free conditions. nih.gov
ProcessTypically multi-step batch processes with difficult isolations.Utilizes one-pot reactions, multicomponent reactions, and continuous flow systems for higher efficiency. purdue.edunih.gov
FeedstocksPrimarily derived from non-renewable petrochemical sources.Aims to use renewable biomass as the ultimate carbon source. sci-hub.st
EnergyOften requires prolonged heating.Uses alternative energy sources like microwave or ultrasound to reduce energy consumption and reaction times. nih.govnih.gov

Exploration of Novel Reactivity and Unconventional Transformations

Beyond improving its synthesis, a major frontier is the exploration of new ways to chemically modify this compound to rapidly generate molecular diversity. This involves moving beyond classical cross-coupling reactions to more innovative and efficient transformations.

Late-Stage Functionalization (LSF): LSF is a powerful strategy in drug discovery for modifying complex molecules at a late point in their synthesis, allowing for rapid exploration of structure-activity relationships (SAR). nih.govnih.gov For this compound, this could involve the selective C-H activation of the pyridine ring to introduce new substituents without requiring a de novo synthesis. The fluorine atom significantly influences the reactivity of the ring, making the C-F bond itself a target for nucleophilic aromatic substitution (SNAr) under mild conditions to introduce a wide array of functionalities. nih.govacs.orgresearchgate.net

Skeletal Editing: A revolutionary approach involves the direct manipulation of the atoms within the pyridine ring itself. chemeurope.com This "skeletal editing" can transform the pyridine core into other aromatic systems, such as benzenes or naphthalenes, through a sequence of reactions like dearomatization, cycloaddition, and rearomatization. chemeurope.comnih.gov Applying such a strategy to a scaffold like this compound could open up entirely new areas of chemical space that are inaccessible through traditional methods. chinesechemsoc.orgnih.gov This allows for the creation of profoundly different molecular architectures from a common, readily available starting material. researchgate.net

Table 2: Emerging Transformations for Pyridine Scaffolds
Transformation TypeDescriptionPotential Application to this compound
C-H Activation/FunctionalizationDirectly converts a C-H bond on the pyridine ring to a C-C, C-N, or C-O bond, bypassing the need for pre-functionalization. researchgate.netIntroduction of new functional groups at the C-3 or C-5 positions to rapidly generate analogs for SAR studies. nih.gov
Nucleophilic Aromatic Substitution (SNAr)The highly reactive 2-fluoro substituent can be displaced by a variety of nucleophiles (O, N, S-based) under mild conditions. acs.orgresearchgate.netEfficiently create a library of derivatives by varying the nucleophile, modifying a key position on the ring.
Skeletal Editing (e.g., C-N to C-C swap)A multi-step, one-pot sequence that replaces a nitrogen atom and an adjacent carbon with two carbon atoms, converting the pyridine to a benzene (B151609) ring. nih.govTransform the core heterocyclic scaffold into a completely different carbocyclic one, enabling significant structural leaps in molecular design. chemeurope.com

Integration with High-Throughput Experimentation in Chemical Discovery

To accelerate the synthesis and functionalization of molecules like this compound, high-throughput experimentation (HTE) is becoming indispensable. acs.org HTE utilizes automation and miniaturization to perform a large number of reactions in parallel, allowing for the rapid screening of conditions and the synthesis of compound libraries. acs.orgnih.gov

Future integration will likely focus on:

Rapid Reaction Optimization: HTE platforms, often using 96- or 384-well plates, can screen hundreds of combinations of catalysts, ligands, bases, and solvents in a single run. purdue.edu This is particularly valuable for optimizing challenging cross-coupling or C-H functionalization reactions on the this compound core, a process that would be prohibitively slow and material-intensive using traditional methods. nih.gov

Automated Library Synthesis: Once optimal conditions are identified, automated synthesis platforms can use this information to generate large libraries of derivatives. nih.gov By reacting this compound with an array of different building blocks, researchers can quickly produce hundreds of distinct compounds for biological screening, dramatically speeding up the hit-to-lead phase of drug discovery. youtube.com

Closed-Loop Discovery: The ultimate goal is to create autonomous, self-optimizing systems that integrate HTE with artificial intelligence (AI). chemicalindustryjournal.co.uk In such a "closed-loop" system, an AI algorithm would design a set of experiments, a robotic platform would execute them, the results would be analyzed automatically, and the AI would use this new data to design the next, improved round of experiments until the optimal molecule or reaction is found. chemicalindustryjournal.co.uknih.gov

Advanced Computational Modeling for Precise Property Prediction and Design

As chemical synthesis becomes more sophisticated, the ability to predict the properties of a molecule before it is made becomes increasingly valuable. Advanced computational modeling provides the tools for this in silico design and analysis. geneonline.com

Future research will leverage:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound. emerginginvestigators.orgresearchgate.net Such calculations can predict the most likely sites for electrophilic or nucleophilic attack, explain the influence of the chloro and fluoro substituents on the molecule's properties, and help rationalize experimental outcomes. nih.govlatrobe.edu.au

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): By analyzing a dataset of related pyridine derivatives, QSAR/QSPR models can establish mathematical relationships between molecular structure and biological activity or physical properties. researchgate.net These models can then be used to predict the potency, solubility, or metabolic stability of new, unsynthesized analogs of this compound, guiding synthetic efforts toward candidates with a higher probability of success. nih.gov

Machine Learning and AI in Drug Design: Machine learning algorithms are being trained on vast chemical and biological datasets to predict molecular properties with increasing accuracy. researchgate.net These tools can be used to screen virtual libraries of millions of potential derivatives of this compound to identify those with the most promising predicted profiles for a specific biological target, focusing synthetic resources only on the most promising candidates. nih.gov

Table 3: Computational Modeling Techniques and Their Applications
TechniquePrimary FunctionApplication in Research
Quantum Chemistry (e.g., DFT)Calculates electronic structure, molecular orbitals, and reaction energies from first principles. emerginginvestigators.orgPredicting reactivity, reaction mechanisms, and spectroscopic properties (NMR, IR) of novel fluorinated pyridines. acs.org
Molecular Dynamics (MD)Simulates the physical movements of atoms and molecules over time.Studying the conformation of molecules and their binding interactions with biological targets like proteins.
QSAR/QSPRDevelops statistical models correlating chemical structure with activity or properties. researchgate.netPredicting the biological activity and physicochemical properties (e.g., solubility, logP) of new derivatives to guide design. iapchem.org
Machine Learning / AIUses algorithms to learn patterns from large datasets to make predictions on new data. researchgate.netScreening vast virtual libraries, predicting synthetic routes, and enabling autonomous "closed-loop" discovery platforms. chemicalindustryjournal.co.uk

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Chloro-6-fluoropyridin-4-yl)methanol?

  • Methodological Answer : The synthesis typically involves halogenation of a pyridine precursor followed by hydroxylation. For example, nucleophilic substitution at the 4-position of 2,6-dihalopyridine derivatives can introduce the methanol group. Protecting groups (e.g., silyl ethers) may stabilize the alcohol during reaction steps . Key intermediates should be characterized via NMR (¹H/¹³C) and mass spectrometry to confirm regioselectivity and purity .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :

  • ¹H NMR : The methanol proton appears as a singlet near δ 4.8–5.2 ppm, while aromatic protons in the pyridine ring resonate as doublets (J ≈ 8–10 Hz) due to coupling with adjacent fluorine/chlorine atoms .
  • ¹³C NMR : The C-F and C-Cl substituents cause distinct deshielding effects, with the fluorinated carbon typically near δ 150–160 ppm and the chlorinated carbon at δ 120–130 ppm .
  • IR : A broad O-H stretch (~3200–3400 cm⁻¹) confirms the methanol group .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Due to its halogenated pyridine backbone, use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid inhalation and direct contact. Note that it is not FDA-approved and is strictly for non-therapeutic research .

Advanced Research Questions

Q. How do halogen substitutions (Cl vs. F) at the 2- and 6-positions influence reactivity and bioactivity?

  • Methodological Answer : Comparative studies using analogs (e.g., chloro, bromo, methyl derivatives) reveal:

  • Electronic Effects : Fluorine’s strong electron-withdrawing nature increases electrophilicity at the 4-position, enhancing nucleophilic substitution reactivity. Chlorine provides moderate deactivation .
  • Biological Activity : Fluorinated analogs often show higher binding affinity in enzyme inhibition assays (e.g., MIC values reduced by ~30% compared to chloro derivatives) due to improved lipophilicity and hydrogen-bonding potential .
  • Table :
CompoundHalogen (Position)Relative Reactivity*MIC (µM)
(2-Cl-6-F-pyridin-4-yl)MeOHCl (2), F (6)1.0 (reference)12.5
(2-F-6-Cl-pyridin-4-yl)MeOHF (2), Cl (6)0.718.9
(2-Br-6-F-pyridin-4-yl)MeOHBr (2), F (6)1.28.4
*Reactivity measured via Suzuki coupling rates .

Q. How can contradictions in reported reactivity data be resolved?

  • Methodological Answer : Contradictions often arise from solvent polarity, temperature, or trace moisture. For example:

  • Hydrolysis Variability : The methanol group’s susceptibility to oxidation depends on solvent choice (e.g., acetonitrile vs. DMF). Controlled experiments under inert atmospheres (N₂/Ar) and Karl Fischer titration for moisture quantification are recommended .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G*) can predict reaction pathways and identify intermediates, aligning experimental observations with theoretical data .

Q. What strategies optimize purification of this polar compound?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water:methanol = 70:30 to 50:50). Monitor at λ = 260 nm (pyridine absorption) .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals. Slow cooling (1°C/min) minimizes co-precipitation of impurities .

Q. How is enantiopurity determined for chiral derivatives of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration using SHELXL software. The Flack parameter (x) is more reliable than η for centrosymmetric structures .
  • Chiral HPLC : Use a Chiralpak IA column with hexane:isopropanol (85:15) to separate enantiomers. Compare retention times with racemic mixtures .

Experimental Design Considerations

Q. How to design a structure-activity relationship (SAR) study comparing this compound with analogs?

  • Methodological Answer :

  • Synthetic Variations : Prepare halogen/methyl/amino analogs via parallel synthesis.
  • Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Include positive controls (e.g., staurosporine) .
  • Computational Docking : Use AutoDock Vina to model binding poses, correlating docking scores (ΔG) with experimental IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.